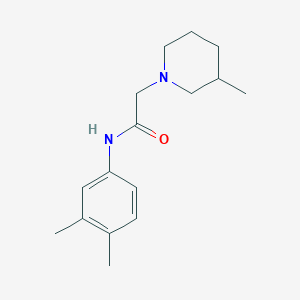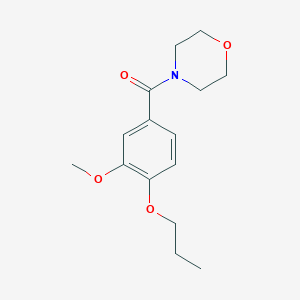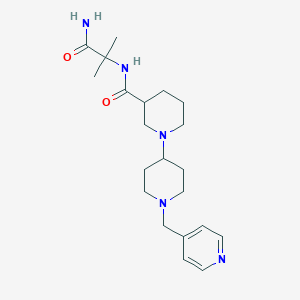![molecular formula C20H18ClN3O2 B5375019 2-(4-chlorophenyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine](/img/structure/B5375019.png)
2-(4-chlorophenyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine, also known as CIB-1, is a synthetic compound that belongs to the class of morpholine derivatives. CIB-1 has been extensively studied for its potential applications in scientific research due to its unique chemical structure and properties.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine is complex and involves the inhibition of several enzymes and proteins that are involved in various cellular processes. 2-(4-chlorophenyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression by modifying histone proteins. 2-(4-chlorophenyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine has also been shown to inhibit the activity of cyclin-dependent kinases, which are proteins that regulate cell cycle progression. Additionally, 2-(4-chlorophenyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine can regulate calcium signaling pathways in the heart by inhibiting the activity of the L-type calcium channel.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine has several biochemical and physiological effects that have been studied extensively in scientific research. 2-(4-chlorophenyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Studies have also shown that 2-(4-chlorophenyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine can improve cardiac function and reduce the risk of heart failure by regulating calcium signaling pathways in the heart. Additionally, 2-(4-chlorophenyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chlorophenyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine has several advantages for lab experiments, including its high purity, stability, and specificity. 2-(4-chlorophenyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine has been shown to have low toxicity and can be used at relatively high concentrations without causing significant adverse effects. However, 2-(4-chlorophenyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine has some limitations for lab experiments, including its high cost and limited availability. Additionally, 2-(4-chlorophenyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine may have off-target effects that can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-chlorophenyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine. One potential direction is the development of more efficient and cost-effective synthesis methods for 2-(4-chlorophenyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine. Another potential direction is the investigation of the potential applications of 2-(4-chlorophenyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine in the treatment of other diseases, such as autoimmune disorders and infectious diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of 2-(4-chlorophenyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine and to identify its specific targets in different cellular processes.
Synthesemethoden
2-(4-chlorophenyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine can be synthesized using a multi-step process that involves the reaction of 4-chloroaniline with 2-(1H-imidazol-2-yl)benzoyl chloride to form an intermediate product. The intermediate product is then reacted with morpholine in the presence of a catalyst to produce 2-(4-chlorophenyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine. The purity of 2-(4-chlorophenyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine can be improved by recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine has been widely used in scientific research for its potential applications in the field of cancer research, cardiovascular disease, and neurological disorders. 2-(4-chlorophenyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine has been shown to inhibit the activity of several enzymes and proteins that are involved in the development and progression of cancer, including histone deacetylases and cyclin-dependent kinases. Studies have also shown that 2-(4-chlorophenyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine can improve cardiac function and reduce the risk of heart failure by regulating calcium signaling pathways in the heart. Additionally, 2-(4-chlorophenyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
[2-(4-chlorophenyl)morpholin-4-yl]-[2-(1H-imidazol-2-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c21-15-7-5-14(6-8-15)18-13-24(11-12-26-18)20(25)17-4-2-1-3-16(17)19-22-9-10-23-19/h1-10,18H,11-13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHFKZLOUIKZJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC=CC=C2C3=NC=CN3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-5-(2-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5374936.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5374942.png)
![2-[7-acetyl-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl acetate](/img/structure/B5374950.png)


![methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate](/img/structure/B5374989.png)
![5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one](/img/structure/B5374992.png)
![5-{4-[2-(2-sec-butylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5374993.png)
![N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5375000.png)
![3-(2-fluorophenyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5375017.png)

![N-methyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]-N-(tetrahydrofuran-2-ylmethyl)pyridin-2-amine](/img/structure/B5375029.png)

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-2-[(4,6-dimethylpyrimidin-2-yl)thio]-N-methylpropanamide](/img/structure/B5375041.png)